8-Oxa-2,5-diazaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxa-2,5-diazaspiro[3.5]nonane is a spirocyclic compound characterized by its unique structure, which includes an oxygen atom and two nitrogen atoms within a nonane ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 8-Oxa-2,5-diazaspiro[3.5]nonane typically involves the reaction of commercially available reagents. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions often involve alkylation and heterocyclization processes. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
8-Oxa-2,5-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly with halogenated compounds.
Common reagents used in these reactions include lithium aluminum hydride for reductions and various halogenated compounds for substitutions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Oxa-2,5-diazaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of biologically active compounds.
Biology: The compound is studied for its potential interactions with biological targets.
Medicine: It is explored for its potential use in drug discovery, particularly as inhibitors for specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 8-Oxa-2,5-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a role in metabolism and inflammation . The compound’s effects are mediated through its binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
8-Oxa-2,5-diazaspiro[3.5]nonane can be compared with other spirocyclic compounds such as:
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific arrangement of oxygen and nitrogen atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-oxa-2,5-diazaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-9-5-6(8-1)3-7-4-6/h7-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBHHVNTFPLCJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(N1)CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.